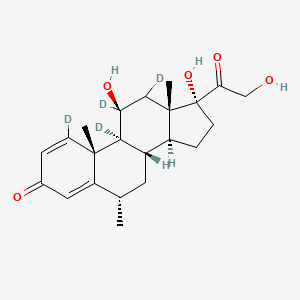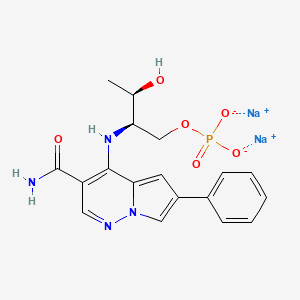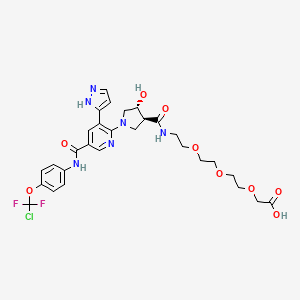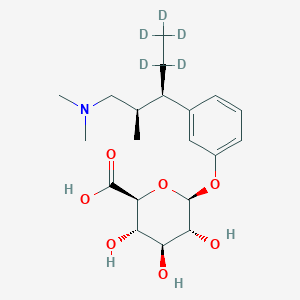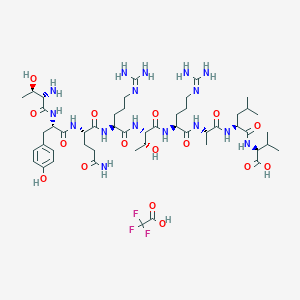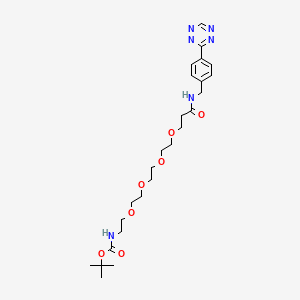
Tetrazine-Ph-NHCO-PEG4-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrazine-Ph-NHCO-PEG4-NH-Boc is synthesized through a series of chemical reactions involving the incorporation of a tetrazine group, a phenyl group, and a polyethylene glycol chain. The synthesis typically involves the following steps:
Formation of the Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction with the tetrazine group.
Incorporation of the Polyethylene Glycol Chain: The polyethylene glycol chain is attached to the phenyl-tetrazine intermediate through a series of etherification reactions.
Protection of the Amine Group: The terminal amine group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Analyse Chemischer Reaktionen
Types of Reactions
Tetrazine-Ph-NHCO-PEG4-NH-Boc undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine group reacts with trans-cyclooctene (TCO) groups in a highly selective and efficient manner
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reagents: Hydrazine derivatives, phenyl halides, polyethylene glycol, tert-butyl carbamate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high selectivity and yield
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Tetrazine-Ph-NHCO-PEG4-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways
Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer
Industry: Utilized in the development of advanced materials and bioconjugation techniques
Wirkmechanismus
Tetrazine-Ph-NHCO-PEG4-NH-Boc functions as a linker in PROTAC molecules, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The mechanism involves:
Binding to Target Protein: The PROTAC molecule binds to the target protein via the ligand attached to the linker.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Vergleich Mit ähnlichen Verbindungen
Tetrazine-Ph-NHCO-PEG4-NH-Boc is unique due to its specific structure and functionality. Similar compounds include:
Tetrazine-Ph-NHCO-PEG6-NH-Boc: Contains a longer polyethylene glycol chain, providing increased solubility and flexibility.
Tetrazine-Ph-NHCO-PEG2-NH-Boc: Contains a shorter polyethylene glycol chain, offering different biophysical properties.
These similar compounds highlight the versatility of tetrazine-based linkers in various applications.
Eigenschaften
Molekularformel |
C25H38N6O7 |
|---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H38N6O7/c1-25(2,3)38-24(33)26-9-11-35-13-15-37-17-16-36-14-12-34-10-8-22(32)27-18-20-4-6-21(7-5-20)23-30-28-19-29-31-23/h4-7,19H,8-18H2,1-3H3,(H,26,33)(H,27,32) |
InChI-Schlüssel |
ONEPWSXYUDGVRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


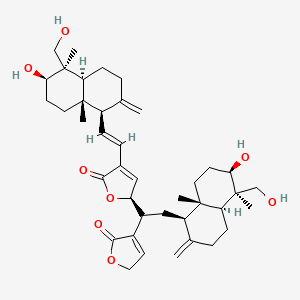
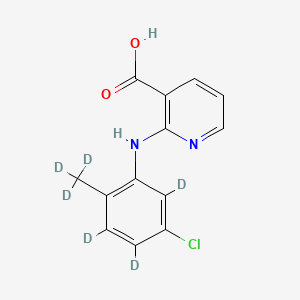
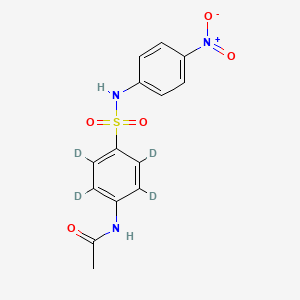
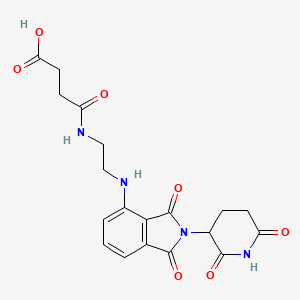
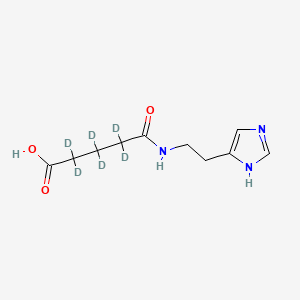
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

